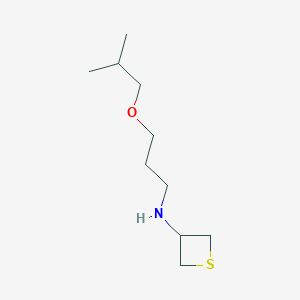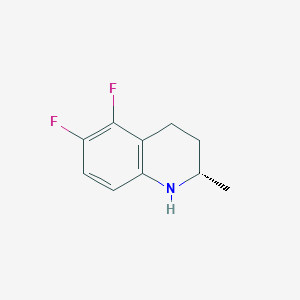
N-(3-Isobutoxypropyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Isobutoxypropyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of an isobutoxypropyl group attached to the nitrogen atom of the thietane ring. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and potential candidates for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isobutoxypropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. For instance, the reaction of 3-chloropropyl isobutyl ether with thietan-3-amine in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Isobutoxypropyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Scientific Research Applications
N-(3-Isobutoxypropyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound can be used in the study of sulfur metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Isobutoxypropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isobutoxypropyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the isobutoxypropyl group.
Thietan-3-yl acetate: A thietane derivative with an acetate group instead of an amine.
3-Methylthietane: A thietane derivative with a methyl group at the 3-position.
Uniqueness
N-(3-Isobutoxypropyl)thietan-3-amine is unique due to the presence of the isobutoxypropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may improve its bioavailability and interaction with biological targets compared to simpler thietane derivatives .
Properties
IUPAC Name |
N-[3-(2-methylpropoxy)propyl]thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-9(2)6-12-5-3-4-11-10-7-13-8-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWDNVBWNIUHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8230256.png)

![Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B8230273.png)

![3-Fluorobicyclo[3.2.1]octan-8-amine](/img/structure/B8230287.png)
![Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8230288.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8230291.png)
![2-Oxospiro[3.4]octane-7-carboxylic acid](/img/structure/B8230303.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid](/img/structure/B8230307.png)


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8230333.png)


